2-(2-methylpropyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-methylpropyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes an isoindole core, a morpholine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dichloromethane or toluene .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(2-methylpropyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(2-methylpropyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-methylpropyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione include:
2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide: This compound shares a similar morpholine ring and phenyl group but differs in its core structure.
2-(2-methylpropyl)-2H-Pyran-4-ol, tetrahydro-4-methyl-: This compound has a similar substituent pattern but features a pyran ring instead of an isoindole core.
Uniqueness
The uniqueness of this compound lies in its combination of an isoindole core with a morpholine ring and specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H24N2O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-(2-phenylmorpholine-4-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H24N2O4/c1-15(2)13-25-22(27)18-9-8-17(12-19(18)23(25)28)21(26)24-10-11-29-20(14-24)16-6-4-3-5-7-16/h3-9,12,15,20H,10-11,13-14H2,1-2H3 |
InChI Key |
NTMOZJOCJSSPJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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